N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
Research has indicated that certain sulfonamides bearing a benzodioxane moiety, similar in structure to N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide, have shown promising antibacterial properties. These compounds have been found to be effective against various Gram-positive and Gram-negative bacterial strains. Additionally, they have also displayed inhibitory activity against lipoxygenase enzymes, suggesting potential use in treating inflammatory diseases (Abbasi et al., 2017).
Tautomerism in Crystal Structures
A study on a related sulfonamide compound demonstrated the presence of imine tautomerism in its crystal structure, as distinguished by dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra. This research provides insights into the molecular structure and behavior of such compounds (Li et al., 2014).
Synthesis and Optical Properties
The synthesis of N-protected thiophene-based sulfonamides, closely related to the target compound, has been explored for their potential optical properties. These compounds exhibit moderate to high fluorescence quantum yields, which could have applications in areas like dye synthesis and invisible ink technology (Bogza et al., 2018).
Anti-HIV Activity
Research into the anti-HIV properties of similar sulfonamide derivatives has been conducted, with some compounds showing effective in vitro activity against HIV-1. This suggests potential applications in developing treatments for HIV (Brzozowski & Sa̧czewski, 2007).
Enzyme Inhibition for Therapeutic Applications
Studies have shown that sulfonamides with benzodioxane and acetamide moieties exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential in developing treatments for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Synthesis of Functionalized Polymers
The synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) from compounds similar to the target sulfonamide has been reported. This polymer exhibits high solubility in organic solvents and could have applications in material science (Hori et al., 2011).
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-3-16-6-8-17(9-7-16)20(18-12-13-25(21,22)14-18)26(23,24)19-10-4-15(2)5-11-19/h4-13,18H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXEQNEKSMIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.